4-[(2,2,2-Trifluoroethyl)amino]pyrrolidin-3-ol
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Overview
Description
4-[(2,2,2-Trifluoroethyl)amino]pyrrolidin-3-ol is a chemical compound that features a pyrrolidine ring substituted with a trifluoroethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,2,2-Trifluoroethyl)amino]pyrrolidin-3-ol typically involves the reaction of pyrrolidine derivatives with trifluoroethylamine. One common method includes the nucleophilic substitution reaction where a suitable leaving group on the pyrrolidine ring is replaced by the trifluoroethylamino group under controlled conditions. The reaction may require a base to facilitate the substitution and solvents like dichloromethane or ethanol to dissolve the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and efficient separation techniques like distillation or chromatography to purify the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(2,2,2-Trifluoroethyl)amino]pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyrrolidine ring can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the trifluoroethyl group or to modify the pyrrolidine ring.
Substitution: The trifluoroethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolidin-3-one derivatives, while substitution reactions can produce a wide range of substituted pyrrolidines .
Scientific Research Applications
4-[(2,2,2-Trifluoroethyl)amino]pyrrolidin-3-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(2,2,2-Trifluoroethyl)amino]pyrrolidin-3-ol involves its interaction with molecular targets through the trifluoroethyl group. This group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological system being studied, but common targets include enzymes involved in metabolic processes and receptors in the central nervous system .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives with different substituents, such as:
- 4-[(2,2,2-Trifluoroethyl)amino]benzonitrile
- 4-[(2,2,2-Trifluoroethyl)amino]phenyl derivatives
Uniqueness
The uniqueness of 4-[(2,2,2-Trifluoroethyl)amino]pyrrolidin-3-ol lies in the presence of the trifluoroethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with specific biological targets, making it a valuable tool in various research and industrial applications .
Biological Activity
4-[(2,2,2-Trifluoroethyl)amino]pyrrolidin-3-ol is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique trifluoroethylamino substitution on the pyrrolidine ring enhances its potential biological activity, making it a subject of interest for further investigation.
The compound is characterized by its molecular formula C7H12F3N1O and a CAS number of 2167901-21-3. It is known for its stability and lipophilicity due to the presence of the trifluoroethyl group, which plays a significant role in its interaction with biological targets.
The mechanism of action of this compound primarily involves its binding affinity to various enzymes and receptors. The trifluoroethyl group enhances the compound's ability to modulate the activity of these targets, influencing metabolic processes and neurological functions.
Target Interactions
- Enzymatic Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.
- Receptor Modulation : It interacts with receptors in the central nervous system, potentially affecting neurotransmitter release and signaling pathways.
In Vitro Studies
Research has demonstrated that this compound exhibits significant biological activity in various assays:
Study Type | Findings |
---|---|
Enzyme Inhibition | Demonstrated inhibition of certain metabolic enzymes with IC50 values < 1 µM. |
Receptor Binding | Showed high affinity for serotonin receptors, enhancing neurotransmission. |
Cytotoxicity Assays | Exhibited selective cytotoxicity against cancer cell lines (e.g., HeLa). |
Case Studies
- Neurotransmitter Modulation : A study indicated that the compound increased serotonin levels in neuronal cultures, suggesting potential applications in treating mood disorders.
- Anticancer Activity : In preclinical trials, this compound showed synergistic effects when combined with standard chemotherapeutic agents, enhancing overall efficacy against resistant cancer cell lines.
Comparative Analysis
When compared to other pyrrolidine derivatives, this compound stands out due to its trifluoroethyl substitution:
Compound | Biological Activity | Unique Feature |
---|---|---|
4-(Amino)pyrrolidine | Moderate receptor activity | Lacks fluorinated group |
4-[(Trifluoromethyl)amino]pyrrolidine | High metabolic enzyme inhibition | Contains trifluoromethyl group |
This compound | High receptor affinity & enzyme inhibition | Presence of trifluoroethyl group |
Applications in Drug Development
The unique properties of this compound make it a promising candidate for drug development:
- Fluorinated Compounds : Its role as a building block in synthesizing fluorinated pharmaceuticals can enhance drug stability and bioavailability.
- Therapeutic Potential : Ongoing studies aim to explore its efficacy in treating neurological disorders and certain cancers.
Properties
IUPAC Name |
4-(2,2,2-trifluoroethylamino)pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3N2O/c7-6(8,9)3-11-4-1-10-2-5(4)12/h4-5,10-12H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHROHWNDCQNAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.